molecular formula C11H12ClN3O2 B1313144 ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 30720-25-3

ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1313144
CAS No.: 30720-25-3
M. Wt: 253.68 g/mol
InChI Key: RCQMGWFLFNPCJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily utilized as a crucial intermediate in the synthesis of novel pharmaceuticals. It has shown promise in the development of anti-inflammatory and analgesic agents. The compound's unique chemical structure allows for modifications that can enhance therapeutic efficacy and reduce side effects .

Case Study: Anti-inflammatory Agents
Research indicates that derivatives of this compound are being explored for their anti-inflammatory properties. For instance, studies have demonstrated that certain analogs exhibit significant inhibition of inflammatory pathways, suggesting their potential as lead compounds in drug discovery .

Agricultural Chemistry

Formulation of Agrochemicals
This compound is also employed in the formulation of agrochemicals aimed at enhancing crop protection. Its chlorinated and ethyl ester functionalities contribute to its reactivity and solubility, making it an attractive candidate for developing safer and more effective pesticides .

Case Study: Pesticide Development
In agricultural research, derivatives of this compound have been tested for their efficacy against common agricultural pests. Initial results show promising activity, indicating potential for commercial applications in sustainable agriculture .

Material Science

Development of Advanced Materials
The compound's properties are being explored for creating advanced materials, including polymers and coatings that require specific chemical resistance and durability. Its ability to form stable complexes with various substrates enhances its utility in material science applications .

Case Study: Coating Technologies
Research has focused on incorporating this compound into coating formulations to improve resistance to environmental degradation. Studies have shown that coatings containing this compound exhibit superior performance compared to traditional materials, leading to longer-lasting protective finishes .

Biochemical Research

Studying Enzyme Interactions
In biochemical research, this compound is utilized to study enzyme interactions and biological pathways. This application provides insights into disease mechanisms and identifies potential therapeutic targets for drug development .

Case Study: Mechanistic Studies on Enzymes
Investigations using this compound have revealed its role in modulating enzyme activity related to metabolic pathways. Such studies are critical for understanding disease processes and developing targeted therapies .

Analytical Chemistry

Standard Reference Material
this compound serves as a standard reference material in analytical chemistry. Its consistent quality ensures accuracy and reliability in testing and quality control processes across various industries .

Case Study: Quality Control Applications
In quality control laboratories, this compound is used to calibrate analytical instruments and validate testing methods. Its presence in reference standards helps maintain high-quality benchmarks for pharmaceutical and chemical analyses .

Summary Table of Applications

Application Area Description Case Studies/Findings
Pharmaceutical DevelopmentIntermediate for anti-inflammatory/analgesic agentsDerivatives show significant inhibition of inflammatory pathways
Agricultural ChemistryFormulation of pesticidesTested against agricultural pests with promising results
Material ScienceDevelopment of advanced materialsEnhanced performance in coating technologies
Biochemical ResearchStudying enzyme interactionsModulates enzyme activity related to metabolic pathways
Analytical ChemistryStandard reference materialUsed for calibration and validation in quality control processes

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 30720-25-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

  • Molecular Formula : C₁₁H₁₂ClN₃O₂
  • Molecular Weight : 253.68 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester functional group and a chlorine substituent at the 4-position.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling pathways. For instance, it acts on glycogen synthase kinase-3 (GSK-3), which is implicated in numerous cellular processes including metabolism and cell cycle regulation .
  • Antiviral Activity : Research indicates that derivatives of this compound demonstrate antiviral properties against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). The presence of the ester group enhances its effectiveness against these viruses, suggesting a potential for development as an antiviral agent .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Tested Compounds Results Reference
AntiviralVarious DerivativesHigh activity against HSV and TMV
Enzyme InhibitionEthyl DerivativesEffective GSK-3 inhibition
Anti-inflammatoryRelated CompoundsReduced TNF-α and IL-6 levels
AntibacterialSelected DerivativesSignificant activity against E. coli and S. aureus

Case Studies

  • Antiviral Efficacy Against HSV :
    A study evaluated the antiviral efficacy of ethyl 4-chloro derivatives against HSV in Vero cell cultures. The results indicated that compounds with the ethyl ester group exhibited enhanced antiviral activity compared to their acid counterparts, demonstrating a therapeutic index that supports further development for clinical use .
  • Inhibition of GSK-3 :
    In silico studies combined with biochemical assays revealed that the compound effectively inhibits GSK-3, which is crucial for various cellular functions including metabolism and cell cycle control. This inhibition could provide therapeutic benefits in conditions such as diabetes and cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

  • Methodology :

  • POCl₃-mediated chlorination : A common approach involves refluxing the precursor (e.g., ethyl 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) in phosphorus oxychloride (POCl₃) at 120°C overnight. The reaction is quenched with ice water, followed by extraction with ethyl acetate and purification via flash column chromatography .
  • Condensation reactions : Alternative pathways involve Mannich-type reactions or condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with substituted anilines under basic conditions, as demonstrated in antileishmanial studies .
    • Key data : Typical yields range from 67–80%, with LCMS (e.g., m/z 280.0 [M+H]⁺) and ¹H NMR used to confirm purity .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • LCMS and NMR : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity of substitutions .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL or SHELXTL) resolves bond angles and torsional conformations. SHELX software is widely used for refinement, even with twinned or high-resolution data .

Q. What initial biological screening assays are recommended for this compound?

  • Protocols :

  • Antiparasitic assays : Test against Leishmania amazonensis promastigotes using IC₅₀ determination (e.g., via MTT assays). Active derivatives in this scaffold show IC₅₀ values as low as 0.12 µM .
  • Antiviral screening : Evaluate inhibition of SARS-CoV-2 3CL protease or ACE2 binding using fluorescence resonance energy transfer (FRET) assays, as seen in pyrazolo[3,4-b]pyridine derivatives with IC₅₀ <10 µM .

Advanced Research Questions

Q. How can QSAR models guide the optimization of biological activity?

  • Approach :

  • Parameter selection : Use hydrophobic (log P) and steric descriptors (Sterimol L/B₂) to correlate substituent effects with activity. For example, 3'-diethylaminomethyl substitutions enhance antileishmanial potency by balancing lipophilicity and steric bulk .
  • Software tools : Semiempirical AM1 methods (e.g., in Gaussian or HyperChem) predict low-energy conformers and superimpose them on reference drugs (e.g., amodiaquine) to identify pharmacophoric features .

Q. What strategies enhance substituent diversity in the pyrazolo[3,4-b]pyridine scaffold?

  • Synthetic modifications :

  • Suzuki coupling : Introduce aryl groups at position 3 using Pd-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid), achieving >80% yield under reflux in 1,2-dichloroethane .
  • Ester hydrolysis : Convert the ethyl ester to carboxylic acid derivatives using LiOH in dioxane-water mixtures for improved solubility in biological assays .
    • Case study : Hydrolysis of the ethyl ester in ethyl 4-(methylthio)-1,3-diphenyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate yielded a carboxylic acid derivative with retained antimalarial activity (IC₅₀ = 3.46–9.30 mM) .

Q. How is SHELXL applied to resolve crystallographic ambiguities in derivatives?

  • Workflow :

  • Data collection : Use high-resolution (≤1.0 Å) X-ray data to mitigate twinning issues. SHELXL’s robust refinement handles partial occupancy or disordered solvent molecules .
  • Validation : Check for R-factor convergence (Δ <0.01) and validate hydrogen bonding via PLATON. Example: SHELXL refined a pyrazolo[3,4-b]pyridine derivative with R₁ = 0.039, wR₂ = 0.098 .

Q. What computational methods predict binding modes against viral targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina or Glide to dock derivatives into SARS-CoV-2 3CL protease (PDB: 6LU7). Key interactions include hydrogen bonds with His41/Cys145 and hydrophobic contacts with Met49 .
  • MD simulations : Run 100-ns trajectories (e.g., in GROMACS) to assess stability of ligand-protein complexes. Pyrazolo[3,4-b]pyridines with flexible ester groups show better ACE2 binding than rigid analogs .

Properties

IUPAC Name

ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-3-15-10-7(6-14-15)9(12)8(5-13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQMGWFLFNPCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440817
Record name ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30720-25-3
Record name ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester (15 g, 63.8 mmol) was dissolved in phosphorus oxychloride (100 mL), and the resulting solution was heated at reflux for 4 h. The remaining phosphorus oxychloride was removed via evaporation under reduced pressure. The residual light brown solid was recrystallized from EtOH-hexane to afford the title compound as a white solid (14 g, 55.3 mmol, 87%): HPLC (YMC S5 ODS 4.6×50 mm column, 4 minute gradient-0% B to 100% B, 4 mL/min flow, solvent A: 10% MeOH-90% H2O-0.2% H3PO4, solvent B: 90% MeOH-10% H2O-0.2% H3PO4) retention time 3.84 minutes showed a purity of 96%; LRMS (m/z) 254 (MH+).
Name
1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

(1-Ethylpyrazol-5-ylamino)methylenemalonate diethyl ester (10.0 g, 42.6 mmol) was dissolved in phosphorus oxychloride (50 mL). This solution was heated at reflux for 10 h before the phosphorus oxychloride was removed via evaporation under reduced pressure. The resulting brown residue was diluted with EtOH (5 mL) and extracted with hot hexane (200 mL×3). The combined organic layers were evaporated under reduced pressure to afford the title compound as an oil which formed light green needle shaped crystals upon standing at room temperature (5.4 g, 21.3 mmol, 50% yield). This material is identical to the one obtained in Preparation 3 (1H NMR, 13C, MS, and HPLC).
Name
(1-Ethylpyrazol-5-ylamino)methylenemalonate diethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

A solution of 2-[(2-ethyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester (11.75 g, 0.041 mol) in POCl3 (70 mL) was heated at reflux (135° C.) for 8 hours. The excess of POCl3 were distilled off and the reaction mixture cooled to 0° C., before careful addition of water (100 mL) and then aqueous NaOH (3N) until pH reached 7. The product was extracted with CH2Cl2 several times, and the combined orgnic phase were dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/Heptane 1/5) afforded 7.22 g (69%) of the title product as a white solid. ES-MS m/e: 254.2 (M+H+).
Name
2-[(2-ethyl-2H-pyrazol-3-ylamino)-methylene]-malonic acid diethyl ester
Quantity
11.75 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
69%

Synthesis routes and methods IV

Procedure details

A mixture of 23.5 g. of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.1 mol.) and 150 ml. of phosphorus oxychloride is refluxed for 4 hours. Subsequently, the excess phosphorus oxychloride is removed by means of vacuum distillation. As soon as the phosphorus oxychloride has been removed, the oily residue solidifies on cooling. It is treated with water and filtered under suction (24.5 g.), m.p. 55°-60°. The 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid ethyl ester is recrystallized from N-hexane (22.5 g. = 87%), m.p. 62°.
Name
1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate (2.5 g, 0.009 mole) and phosphorous oxy chloride (17.7 ml, 0.185 mole) was heated at 110-120° C. under stirring for about 3 hours under argon atmosphere. The reaction mixture was poured into ice water. It was extracted with dichloromethane and washed with brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to give pure white solid compound. Yield: 1.8 g. m/z: (M++1) 253.9.
Name
diethyl {[(1-ethyl-1H-pyrazol-5-yl)amino]methylene}malonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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